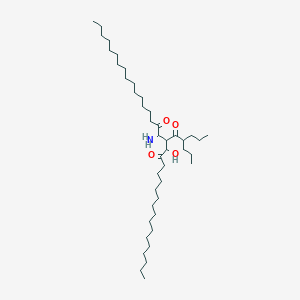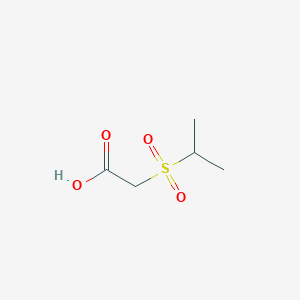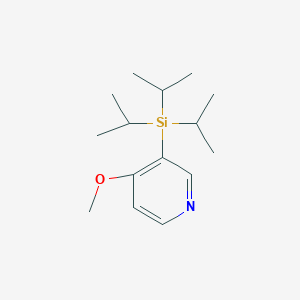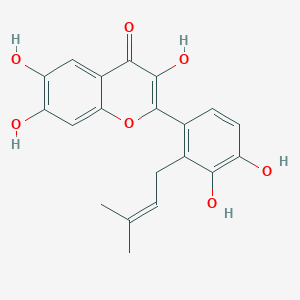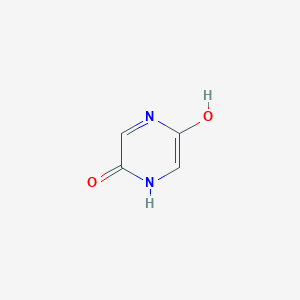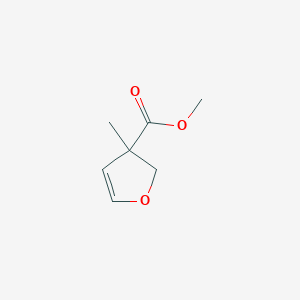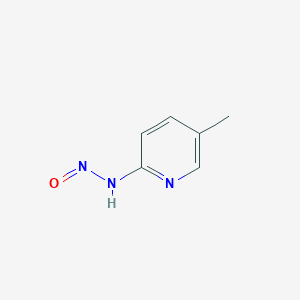
Taxifolin 7-O-rhamnoside
Übersicht
Beschreibung
Taxifolin 7-O-rhamnoside, also known as Taxifolin 7-O-α-L-rhamnoside, is a flavonoid isolated from Hypericum japonicum . It shows antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) .
Molecular Structure Analysis
The molecular formula of Taxifolin 7-O-rhamnoside is C21H22O11 . The molecular weight is 450.39 . The chemical structure is consistent with the structure identified through H-NMR .Chemical Reactions Analysis
Taxifolin can be produced from astilbin by fungal biotransformation . A fungal strain, Aspergillus fumigatus SQH4, was isolated to achieve the deglycosylation reaction .Physical And Chemical Properties Analysis
Taxifolin 7-O-rhamnoside is a solid, off-white to light yellow in color . It is soluble in DMSO (70 mg/mL) and water (14 mg/mL) . It should be stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Taxifolin is a flavonoid compound, originally isolated from the bark of Douglas fir trees . It is a powerful antioxidant with excellent antioxidant activities . Its antioxidant capacity is superior to that of common flavonoids .
Anti-inflammatory Activities
Taxifolin has been found to have anti-inflammatory properties . It can be used in the treatment of diseases related to the immune system .
Anti-microbial Activities
Taxifolin also exhibits anti-microbial activities . It has been used in commercial preparations and has attracted the interest of nutritionists and medicinal chemists due to its broad range of health-promoting effects .
Neuroprotective Effects
Taxifolin 7-O-rhamnoside has been synthesized into 7-O-ester hybrids with phenolic acids cinnamic and ferulic acid . These compounds demonstrated neuroprotective effects against oxytocin, ferroptosis, and ATP in the murine hippocampal neuron HT22 cell model .
Antiviral Activities
Hypericum kouytchense Lévl, a plant from which Taxifolin 7-O-rhamnoside is isolated, has been used in traditional remedies for its antiviral functions . Different extracts from the insect gall of H. kouytchense exhibited antiviral activities against HIV-1 protease .
Antibacterial Activities
Taxifolin 7-O-rhamnoside shows antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) .
Wirkmechanismus
Target of Action
Taxifolin 7-O-rhamnoside, a flavonoid isolated from Hypericum japonicum, has been found to exhibit antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) . The primary target of this compound is the bacterial cells of MRSA, a type of bacteria that has developed resistance to many antibiotics.
Mode of Action
It is known that flavonoids, the class of compounds to which taxifolin 7-o-rhamnoside belongs, often exert their effects by interacting with proteins or enzymes within the target cells . These interactions can alter the function of the target, leading to changes in cellular processes and ultimately resulting in the observed antibacterial effects .
Biochemical Pathways
It has been suggested that the compound’s antibacterial activity may be related to its ability to interfere with bacterial cell wall synthesis or protein production . Additionally, flavonoids are known to have antioxidant properties, and they may exert their effects through pathways related to oxidative stress .
Pharmacokinetics
Flavonoids in general are known to have variable bioavailability due to factors such as their degree of glycosylation, the presence of other dietary components, and individual differences in metabolism .
Result of Action
The primary result of the action of Taxifolin 7-O-rhamnoside is its antibacterial effect against MRSA . This can lead to a reduction in bacterial load and potentially contribute to the resolution of infections caused by this pathogen.
Action Environment
The action of Taxifolin 7-O-rhamnoside can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds, such as those found in the diet or produced by the body, can influence the absorption and metabolism of Taxifolin 7-O-rhamnoside, thereby affecting its bioavailability and efficacy .
Safety and Hazards
Zukünftige Richtungen
Taxifolin has been widely used as a multifunctional food additive due to its broad range of health-promoting effects . Future research will focus on optimization of the culture conditions for fungal growth to increase the biomass yield, which should further improve the taxifolin yield . This provides a potential alternative method for large-scale taxifolin production, with potential applications in the food industry .
Eigenschaften
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGAZJABJOAMSW-FHXNIQKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin 7-O-rhamnoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



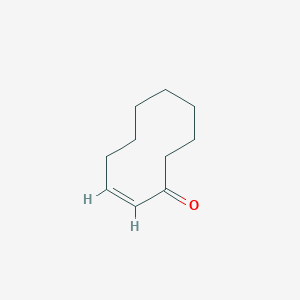
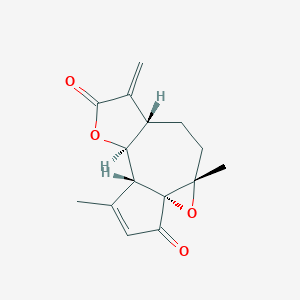
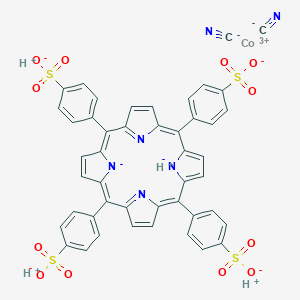

![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
